Cytarabine ocfosfate hydrate
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Overview
Description
Cytarabine ocfosfate hydrate, also known as 1-β-D-arabinofuranosylcytosine-5′-stearyl-phosphate, is a lipophilic prodrug of cytosine arabinoside (Ara-C). It is primarily used in the treatment of acute leukemia and myelodysplastic syndromes. This compound is designed to be administered orally and provides prolonged serum concentrations of cytosine arabinoside, making it a valuable therapeutic agent in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytarabine ocfosfate hydrate is synthesized by attaching a stearyl group to the phosphoric acid at the 5’ position of the arabinose moiety of cytosine arabinoside. The synthesis involves the following steps:
Activation of Cytosine Arabinoside: Cytosine arabinoside is first activated by phosphorylation.
Attachment of Stearyl Group: The activated cytosine arabinoside is then reacted with stearyl phosphate under specific conditions to form cytarabine ocfosfate.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The production is carried out in controlled environments to maintain the stability and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Cytarabine ocfosfate hydrate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release cytosine arabinoside.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in its therapeutic use.
Substitution: The stearyl group can be substituted under specific conditions
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at physiological pH.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, depending on the desired reaction.
Substitution: Involves nucleophilic or electrophilic reagents under controlled conditions
Major Products Formed
Cytosine Arabinoside: The primary product formed from the hydrolysis of this compound.
Various Derivatives: Depending on the specific reactions, various derivatives of cytosine arabinoside can be formed
Scientific Research Applications
Cytarabine ocfosfate hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions.
Biology: Employed in research on DNA synthesis and repair mechanisms.
Medicine: Extensively used in the treatment of acute leukemia and myelodysplastic syndromes. It is also being investigated for its potential in treating other cancers and viral infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Cytarabine ocfosfate hydrate exerts its effects through the inhibition of DNA synthesis. After oral administration, it is gradually converted to cytosine arabinoside in the liver. Cytosine arabinoside is then phosphorylated to its active triphosphate form, which inhibits DNA polymerase and incorporates into DNA, causing direct DNA damage. This leads to the inhibition of DNA synthesis and cell death, particularly in rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cytosine Arabinoside (Ara-C): The parent compound of cytarabine ocfosfate hydrate.
Enocitabine: Another derivative of cytosine arabinoside with similar therapeutic applications.
Uracil Arabinoside (Ara-U): A related nucleoside analog with different pharmacokinetic properties
Uniqueness
This compound is unique due to its lipophilic nature, which allows for oral administration and prolonged serum concentrations of cytosine arabinoside. This makes it more convenient and potentially more effective for long-term treatment compared to its parent compound, cytosine arabinoside .
Biological Activity
Cytarabine ocfosfate hydrate, also known as Fosteabine or YNK01, is a prodrug of cytarabine (Ara-C), a nucleoside analog used in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin lymphoma (NHL). This article provides a detailed overview of the biological activity, pharmacokinetics, clinical efficacy, and safety profile of this compound based on recent research findings.
Cytarabine ocfosfate is characterized by the addition of a stearyl group to the 5' position of the arabinose moiety of cytosine arabinoside. This modification enhances its lipophilicity, allowing for oral administration and resistance to deamination by cytidine deaminase, a common metabolic pathway that limits the bioavailability of Ara-C when administered intravenously.
Cytarabine ocfosfate is converted intracellularly to its active metabolite, Ara-CTP (cytarabine triphosphate), which exerts its effects primarily through:
- Inhibition of DNA polymerase : This action disrupts DNA synthesis and promotes apoptosis in rapidly dividing cells.
- Integration into DNA : Ara-CTP gets incorporated into the DNA strand during replication, leading to chain termination and subsequent cellular death.
- Alterations in cellular metabolism : It may also affect phospholipid and glycoprotein metabolism, contributing to its therapeutic effects .
Pharmacokinetics
The pharmacokinetic profile of cytarabine ocfosfate has been extensively studied. Key findings include:
- Absorption : Following oral administration, cytarabine ocfosfate is absorbed in the distal small intestine and converted to Ara-C in the liver. The prodrug shows prolonged plasma levels of Ara-C compared to traditional formulations .
- Half-life : The half-life of Ara-C following administration of cytarabine ocfosfate can range from 10 to 23 hours, significantly longer than that observed with standard intravenous formulations .
- Bioavailability : Approximately 15.8% of the administered dose is absorbed and metabolized into Ara-C and its deamination product, Ara-U .
Clinical Efficacy
Cytarabine ocfosfate has demonstrated considerable clinical efficacy in patients with relapsed or refractory AML and NHL. In clinical trials:
- Complete Remissions : In a phase I/II study involving 23 patients with AML, two complete remissions were observed alongside partial remissions in four patients .
- Dosing Regimens : Patients received escalating doses starting from 50 mg/m² up to 600 mg/m² over 14-day cycles. The maximum tolerated dose was identified at 600 mg/m² with manageable side effects .
Safety Profile
The safety profile of cytarabine ocfosfate has been evaluated in clinical settings:
- Common Side Effects : The primary adverse effects include gastrointestinal disturbances such as diarrhea (grade 3-4), which were dose-dependent. Other side effects include leukopenia and fatigue .
- Monitoring : Regular monitoring of blood counts is essential due to the risk of myelosuppression associated with nucleoside analogs.
Case Studies
Several case studies have highlighted the potential benefits and challenges associated with cytarabine ocfosfate:
- Case Study on Oral Administration : A study involving three healthy dogs showed that oral administration resulted in prolonged serum concentrations of Ara-C, indicating potential for use in veterinary oncology .
- Clinical Application in Humans : A phase II trial combining cytarabine ocfosfate with interferon alpha-2b for chronic myelogenous leukemia showed promising results, warranting further investigation into combination therapies .
Comparative Analysis
Feature | Cytarabine (Ara-C) | Cytarabine Oc fosfate (Fosteabine) |
---|---|---|
Administration Route | Intravenous | Oral |
Lipophilicity | Low | High |
Resistance to Deamination | No | Yes |
Bioavailability | Low | Higher |
Half-life | 1-4 hours | 10-23 hours |
Clinical Efficacy | Standard | Enhanced in specific populations |
Properties
CAS No. |
116459-64-4 |
---|---|
Molecular Formula |
C27H51N3NaO9P |
Molecular Weight |
615.7 g/mol |
IUPAC Name |
sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate;hydrate |
InChI |
InChI=1S/C27H50N3O8P.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);;1H2/q;+1;/p-1/t22-,24-,25+,26-;;/m1../s1 |
InChI Key |
NSFFYSQTVOCNLX-JKIHJDPOSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] |
Key on ui other cas no. |
116459-64-4 |
Synonyms |
1-arabinofuranosylcytosine-5'-stearylphosphate cytarabine ocfosfate Fosteabine stearyl-ara-CMP YNK 01 YNK-01 |
Origin of Product |
United States |
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